A-Hydroxytestosterone 17-Sulphate

Description

Precursor Steroid Pathways to Hydroxytestosterone Formation

The journey to A-Hydroxytestosterone 17-Sulphate begins with the formation of its precursor, 4-hydroxytestosterone (B1222710). This process relies on the availability of key androgenic steroids and the action of specific enzymes.

The primary building blocks for 4-hydroxytestosterone are the well-known androgens, testosterone (B1683101) and androstenedione (B190577). wikipedia.orgwikipedia.org These steroids are themselves products of the intricate steroidogenesis pathway, which originates from cholesterol. gpnotebook.comwikipedia.org Testosterone and androstenedione serve as the direct substrates for the hydroxylation reaction that introduces a hydroxyl group at the C-4 position of the steroid nucleus. dshs-koeln.de The adrenal glands and the gonads are the primary sites of testosterone and androstenedione production. wikipedia.orgnih.govwikipedia.org The conversion between androstenedione and testosterone is a reversible reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgyoutube.com

Hydroxylation is a critical step in steroid metabolism, introducing hydroxyl groups at various positions on the steroid molecule, thereby altering its biological activity and facilitating further metabolism. This process is primarily carried out by a family of enzymes known as cytochrome P450 monooxygenases (CYPs). researchgate.netresearchgate.net

The formation of hydroxytestosterone isomers, including 4-hydroxytestosterone, involves the specific action of these hydroxylases. For instance, different CYP enzymes can introduce hydroxyl groups at various positions, such as 2α, 2β, 6β, 7α, 11β, and 15β, on the testosterone or androstenedione molecule. researchgate.netnih.govnih.govnih.govasm.orgnih.gov The specific isomer produced depends on the particular enzyme present in a given tissue. nih.gov For example, 6β-hydroxylation of testosterone is a known marker for the activity of CYP3A4, a major drug-metabolizing enzyme. nih.gov While the precise enzyme responsible for the 4-hydroxylation of testosterone to form 4-hydroxytestosterone in humans is a subject of ongoing research, it is clear that this hydroxylation step is a key determinant in the pathway leading to this compound.

Enzymatic Sulfation of Hydroxytestosterone

Once 4-hydroxytestosterone is formed, it undergoes sulfation, a conjugation reaction that adds a sulfate (B86663) group to the molecule. This process significantly increases the water solubility of the steroid, which can affect its transport in the circulation and its eventual excretion. nih.govyoutube.com

The enzymes responsible for sulfation are called sulfotransferases (SULTs). nih.govnih.govxcode.life These enzymes transfer a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. nih.govxcode.lifenih.govnih.gov In humans, there are several families of SULTs, with the SULT1 and SULT2 families being particularly important for steroid metabolism. nih.govwikipedia.org

While the specific SULT that acts on 4-hydroxytestosterone to form this compound has not been definitively identified in all tissues, SULT2A1 is a major steroid sulfotransferase, particularly in the adrenal glands, and is responsible for the sulfation of other androgens like DHEA. nih.govwikipedia.orgnih.gov It is plausible that SULT2A1 or other members of the SULT2 family are involved in the sulfation of 4-hydroxytestosterone. The substrate specificity of these enzymes can be broad, and multiple SULTs may contribute to this process in different tissues. wikipedia.orgscispace.com

Table 1: Key Human Cytosolic Sulfotransferases Involved in Steroid Metabolism

| SULT Family | Enzyme | Key Steroid Substrates |

| SULT1 | SULT1A1 | Estradiol wikipedia.org |

| SULT1E1 | Dehydroepiandrosterone (B1670201) (DHEA), Estrone (B1671321), Estradiol nih.govwikipedia.org | |

| SULT2 | SULT2A1 | DHEA, Androsterone (B159326), Pregnenolone (B344588) nih.govwikipedia.org |

| SULT2B1a | Pregnenolone wikipedia.org | |

| SULT2B1b | Cholesterol wikipedia.org |

The enzymatic activity of sulfotransferases is critically dependent on a cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.govbioscientifica.com PAPS is the universal sulfate donor for all sulfotransferase reactions. nih.govxcode.life The synthesis of PAPS itself is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). nih.gov The availability of PAPS can be a rate-limiting factor for sulfation reactions, and its synthesis is therefore tightly regulated. bioscientifica.com The transferase enzyme facilitates the transfer of the sulfonate group from PAPS to the hydroxyl group of the steroid substrate. wikipedia.org

Adrenal and Peripheral Contributions to this compound Synthesis

The synthesis of this compound is not confined to a single organ but likely involves contributions from both the adrenal glands and various peripheral tissues.

The adrenal cortex, specifically the zona reticularis, is a major site of androgen synthesis, including the precursors testosterone and androstenedione. nih.govwikipedia.org The adrenal glands also have significant sulfotransferase activity, particularly SULT2A1, which is responsible for the high circulating levels of DHEA-S. nih.govnih.govoup.comnih.gov Given the presence of both the necessary precursors and sulfating enzymes, the adrenal glands are a probable site for the synthesis of this compound. oup.comnih.gov

Peripheral tissues, such as the liver, also play a crucial role in steroid metabolism. nih.gov The liver is a primary site for the hydroxylation of various steroids by cytochrome P450 enzymes and also possesses a range of sulfotransferase enzymes. nih.govnih.gov Therefore, it is highly likely that testosterone and androstenedione from the circulation can be taken up by the liver, hydroxylated to 4-hydroxytestosterone, and subsequently sulfated to this compound. Other peripheral tissues that are known to metabolize androgens, such as the prostate and sebaceous glands, may also contribute to the local formation of this compound. nih.govnih.gov

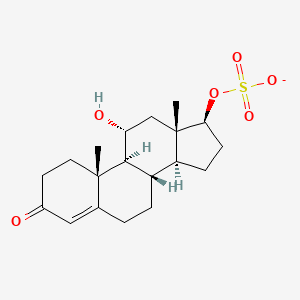

Structure

3D Structure

Properties

Molecular Formula |

C19H27O6S- |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

[(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |

InChI |

InChI=1S/C19H28O6S/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(25-26(22,23)24)19(14,2)10-15(21)17(13)18/h9,13-17,21H,3-8,10H2,1-2H3,(H,22,23,24)/p-1/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |

InChI Key |

OAEGOTIMNZAHHW-RUOITVIXSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)[O-])C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4OS(=O)(=O)[O-])C)O |

Origin of Product |

United States |

Biosynthetic Pathways and Endogenous Formation of A Hydroxytestosterone 17 Sulphate

Adrenal and Peripheral Contributions to A-Hydroxytestosterone 17-Sulphate Synthesis

Adrenal Steroidogenesis and the Production of Sulphated C19 Steroids

The adrenal cortex is a primary site for the synthesis of C19 steroids, which are androgen precursors. nih.govwikipedia.org The production of these steroids, by mass, exceeds that of both glucocorticoids and mineralocorticoids. nih.gov The main C19 steroids produced are dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA sulfate (B86663) (DHEAS). nih.govnih.gov

The biosynthesis of DHEA begins with cholesterol. nih.gov This multi-step process occurs in the zona reticularis of the adrenal cortex and involves several key enzymes. nih.govyoutube.com

Key Steps and Enzymes in Adrenal DHEA and DHEAS Synthesis:

Cholesterol to Pregnenolone (B344588) : The initial and rate-limiting step is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the mitochondrial enzyme cholesterol side-chain cleavage enzyme (CYP11A1). nih.govyoutube.comscielo.br

Pregnenolone to DHEA : Pregnenolone is then converted to DHEA in the endoplasmic reticulum. This conversion requires the dual activities of a single enzyme, 17α-hydroxylase/17,20-lyase (CYP17A1). nih.govnih.gov This enzyme first hydroxylates pregnenolone to form 17-hydroxypregnenolone, and then cleaves the C17-20 bond to produce DHEA. nih.gov The 17,20-lyase activity of CYP17A1 is enhanced by the presence of the cofactor cytochrome b5. nih.gov

DHEA to DHEAS : A large portion of the DHEA produced in the adrenal gland is then sulfated to form DHEAS. wikipedia.org This reaction is catalyzed by the cytosolic enzyme sulfotransferase 2A1 (SULT2A1). nih.govnih.govnih.gov Sulfation increases the water solubility and circulatory half-life of the steroid, creating a large circulating reservoir of this androgen precursor. nih.govyoutube.com DHEAS is, in fact, the most abundant circulating steroid hormone in humans. oup.comnih.gov

The production of these adrenal C19 steroids is primarily regulated by the adrenocorticotropic hormone (ACTH). nih.gov

Table 1: Key Enzymes in Adrenal C19 Steroid Biosynthesis

| Enzyme | Location | Function | Precursor | Product |

| CYP11A1 (P450scc) | Mitochondria | Side-chain cleavage | Cholesterol | Pregnenolone |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Endoplasmic Reticulum | 17α-hydroxylation and 17,20-lyase activity | Pregnenolone | DHEA |

| SULT2A1 (Sulfotransferase) | Cytosol | Sulfation | DHEA | DHEAS |

This table summarizes the primary enzymes involved in the adrenal synthesis of DHEA and its sulfated form, DHEAS.

Intracrine Metabolism and Peripheral Conversion of Androgen Precursors

While the adrenal gland is the primary source of DHEAS, the subsequent formation of more specific and potent androgens, including hydroxylated forms, occurs in peripheral tissues through a concept known as intracrinology. oup.comnih.govndnr.com This allows individual tissues to produce the specific steroids they require from the circulating pool of precursors. nih.gov It is estimated that 30-50% of total androgens in men and 75-100% of estrogens in postmenopausal women are synthesized in peripheral tissues from these adrenal precursors. nih.gov

The biosynthetic pathway from DHEAS to 7α-Hydroxyepiandrosterone Sulfate involves several steps in various tissues:

Uptake and Desulfation : Circulating DHEAS is taken up by peripheral tissues, such as the liver, brain, and adipose tissue, via organic anion-transporting polypeptides. nih.govaacrjournals.org Once inside the cell, the sulfate group is removed by the enzyme steroid sulfatase (STS), converting DHEAS back into DHEA. aacrjournals.orgscilit.com

Conversion to Epiandrosterone : DHEA can then be metabolized into other C19 steroids. One such pathway leads to the formation of epiandrosterone.

7α-Hydroxylation : Epiandrosterone, along with DHEA itself, can undergo hydroxylation at the 7α position. wikipedia.orgwikipedia.org This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP7B1 , which is found in tissues like the liver and brain, and also by CYP3A4 in the liver. nih.govnucleos.com This step produces 7α-hydroxyepiandrosterone (7α-OH-EpiA). wikipedia.org

Sulfation : The final step in the formation of 7α-Hydroxyepiandrosterone Sulfate would involve the sulfation of 7α-hydroxyepiandrosterone. While direct studies on the sulfation of this specific metabolite are limited, the enzyme SULT2A1 is known to sulfate a wide range of hydroxysteroids and androgens. nih.govnih.govfrontiersin.org This sulfation would likely occur at the 17-position, a common site for steroid conjugation.

Table 2: Key Precursors and Metabolites in the Biosynthesis of 7α-Hydroxyepiandrosterone Sulfate

| Compound | Class | Origin/Formation Site | Key Function |

| DHEA Sulfate (DHEAS) | Sulfated C19 Steroid | Adrenal Gland | Circulating precursor reservoir |

| DHEA | C19 Steroid | Adrenal Gland, Peripheral Tissues (from DHEAS) | Precursor for androgens and estrogens |

| Epiandrosterone | C19 Steroid | Peripheral Tissues (from DHEA) | Intermediate metabolite |

| 7α-Hydroxyepiandrosterone | Hydroxylated C19 Steroid | Peripheral Tissues (e.g., Liver, Brain) | Product of CYP7B1/CYP3A4 activity |

This table outlines the progression from the primary adrenal precursor to the final hydroxylated metabolite before sulfation.

This multi-tissue, multi-enzyme pathway underscores the complexity of steroid metabolism, where circulating precursors are tailored by peripheral tissues to meet local needs, resulting in a diverse array of active hormonal compounds.

Metabolic Fates and Biotransformation of A Hydroxytestosterone 17 Sulphate

Phase I Metabolic Reactions of Hydroxytestosterone and its Sulphate

Phase I metabolism of 4-hydroxytestosterone (B1222710) and its sulfated form predominantly involves reactions that introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions. drughunter.com These transformations are mainly reductive and versatile. researchgate.net

Oxidative and Reductive Biotransformations

The primary Phase I metabolic pathway for 4-hydroxytestosterone involves extensive reductive processes. dshs-koeln.de These reductions target both the A-ring and the 17-keto group (in the case of its precursor, 4-hydroxyandrostenedione). Key reductive transformations include the formation of 3-hydroxy-4-oxo compounds with both 3α,5β- and 3β,5α-configurations. dshs-koeln.de Further reduction leads to the formation of various 3,4-dihydroxylated compounds, which are primarily excreted as 17-oxo steroids. dshs-koeln.deresearchgate.net

Identified reductive metabolites of 4-hydroxytestosterone include:

3β,17β-dihydroxy-5α-androstan-4-one nih.govdshs-koeln.de

3α,17β-dihydroxy-5β-androstan-4-one nih.govdshs-koeln.de

5α-androstane-3β,4β,17β-triol nih.govdshs-koeln.de

5α-androstane-3α,4β,17β-triol nih.govdshs-koeln.de

5α-androstane-3α,4α,17β-triol nih.govdshs-koeln.de

In addition to reduction, oxidative biotransformations also occur. Dehydrogenation can lead to the formation of metabolites like 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione. nih.govdshs-koeln.de The formation of 17β-hydroxy-4,6-androstadiene-3-one from testosterone (B1683101) has been shown to be catalyzed by cytochrome P-450 isozymes. nih.gov

Isomeric Interconversions and Epimerization

Metabolic processes can lead to the interconversion between 4-hydroxytestosterone and 4-hydroxyandrostenedione. dshs-koeln.deresearchgate.net This indicates a reversible metabolic step. Furthermore, the reduction of the A-ring and the 3-keto group results in the formation of various stereoisomers, a process known as epimerization. For instance, the reduction of 4-hydroxyandrostenedione yields both 3β-hydroxy-5α-androstane-4,17-dione and 3α-hydroxy-5β-androstane-4,17-dione. nih.govdshs-koeln.de The subsequent reduction to 3,4-dihydroxy-5-androstan-17-one metabolites also produces a range of isomers. nih.gov

Phase II Conjugation Pathways and Deconjugation of 4-Hydroxytestosterone 17-Sulphate

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion. reactome.orgnumberanalytics.comdrughunter.com For 4-hydroxytestosterone and its metabolites, the primary conjugation pathways are glucuronidation and sulfation. nih.govdshs-koeln.de

Glucuronidation of Hydroxylated Metabolites

Glucuronidation is a major Phase II pathway for the metabolites of 4-hydroxytestosterone. nih.govdshs-koeln.de This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the steroid metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org Both 17-oxo and 17β-hydroxylated metabolites of 4-hydroxytestosterone undergo glucuronidation. dshs-koeln.de Notably, the 4-hydroxy group has a significant influence on the conjugation patterns. dshs-koeln.de For some metabolites, such as 3β,4β-dihydroxy-5α-androstan-17-one, 3β,4β-dihydroxy-5β-androstan-17-one, and 3α,4β-dihydroxy-5α-androstan-17-one, the glucuronide conjugates are detected for a longer duration than their sulfated counterparts. researchgate.net The glucuronides of testosterone and its metabolites can be transported by multidrug resistance-associated proteins (MRPs), specifically MRP2 and MRP3, which are involved in their elimination from the liver, intestine, and kidney. nih.gov

Mechanisms of Desulfation by Steroid Sulfatases

While 4-hydroxytestosterone can be excreted as a sulphate conjugate, the reverse reaction, desulfation, is also a critical metabolic process. nih.gov Steroid sulfatases (STS) are enzymes responsible for hydrolyzing steroid sulfates back to their unconjugated, and often biologically active, forms. nih.gov This process of desulfation can occur in various tissues, including the breast, ovary, and prostate. nih.gov The interplay between sulfotransferases (SULTs), which catalyze sulfation, and STS regulates the local and systemic levels of active steroids. nih.govcas.cz The desulfation of steroid sulfates like DHEA-S and estrone (B1671321) sulfate (B86663) (E1S) is a key step in providing active hormones to target tissues. nih.gov While specific data on the desulfation of 4-hydroxytestosterone 17-sulphate is limited, the general mechanism of steroid sulfatases provides a framework for understanding its potential reactivation.

Comparative Metabolic Dynamics of 4-Hydroxytestosterone 17-Sulphate with Other Steroid Conjugates

The metabolism of 4-hydroxytestosterone 17-sulphate shares similarities with other steroid conjugates, yet also exhibits unique features. Like testosterone, its metabolites are conjugated with both glucuronic acid and sulphate. dshs-koeln.denih.gov However, the presence of the 4-hydroxy group significantly influences the conjugation pattern. dshs-koeln.de For instance, while in testosterone metabolism, 3β-hydroxy groups are typically sulfated and 3α-hydroxy groups are glucuronidated, this rule does not strictly apply to all 4-hydroxytestosterone metabolites. dshs-koeln.deresearchgate.net Some 3β-hydroxy metabolites of 4-hydroxytestosterone have been found as glucuronides. researchgate.net

Compared to testosterone, where glucuronidation is a major inactivation pathway, the conjugation of 4-hydroxytestosterone metabolites appears more diverse. nih.govnih.gov The excretion times of glucuronide versus sulphate conjugates of 4-hydroxytestosterone metabolites can also differ, with glucuronides of certain metabolites being detectable for longer periods. researchgate.net This contrasts with some other steroids where sulfated forms may have longer circulating half-lives. nih.gov The enterohepatic recirculation, where biliary excreted glucuronides are deconjugated in the gut and reabsorbed, is a known phenomenon for testosterone metabolites and could potentially play a role in the disposition of 4-hydroxytestosterone conjugates as well. nih.gov

Biological Activities and Receptor Interactions of A Hydroxytestosterone 17 Sulphate

Androgen Receptor Binding and Ligand Activity Studies

Information regarding the direct interaction of A-Hydroxytestosterone 17-Sulphate with the androgen receptor (AR) is not available. Research into this area would typically involve binding assays to determine the affinity and specificity of the compound for the AR.

Molecular Mechanisms of Androgen Receptor Interaction

Without experimental data, the molecular mechanisms of how this compound might interact with the androgen receptor remain speculative. Generally, the binding of a ligand to the AR's ligand-binding domain induces conformational changes that are critical for receptor activation. nih.gov The nature of these changes depends on the ligand's structure. The presence of a sulfate (B86663) group at the 17-position would likely significantly alter the molecule's interaction with the receptor compared to its unsulfated counterpart.

Differential Receptor Modulation Compared to Unsulfated Steroids

The sulfation of steroids is known to modify their biological activity. nih.gov Often, sulfation is a mechanism for inactivating hormones and facilitating their excretion. However, in some contexts, sulfated steroids can act as precursors that are converted back to their active, unsulfated forms in target tissues by the enzyme steroid sulfatase. nih.govbirmingham.ac.uk It is also possible for sulfated steroids to have their own unique biological activities, potentially interacting with different receptors or modulating receptor activity in a distinct manner from unsulfated steroids. nih.govaacrjournals.org For instance, some sulfated neurosteroids have been shown to modulate GABA-A receptors through sites distinct from their unsulfated counterparts. nih.govaacrjournals.org Without specific studies on this compound, it is impossible to determine how its activity at the androgen receptor would compare to an unsulfated A-Hydroxytestosterone.

Modulation of Cellular Processes by this compound

The downstream cellular effects of this compound are contingent on its interaction with the androgen receptor or other cellular targets. As no data on these primary interactions exist, the subsequent modulation of cellular processes remains uncharacterized.

Influence on Steroid-Responsive Gene Expression Pathways

The activation of the androgen receptor by a ligand typically leads to the regulation of androgen-responsive genes. mdpi.com This involves the translocation of the ligand-receptor complex to the nucleus, where it binds to androgen response elements on DNA, thereby influencing the transcription of target genes. nih.gov The specific set of genes regulated can vary depending on the ligand. Research in this area for this compound would require techniques such as gene expression microarrays or RNA sequencing to identify which gene pathways are affected. Such studies have not been published for this specific compound.

Enzymatic Systems and Regulation of A Hydroxytestosterone 17 Sulphate Biochemistry

Steroidogenic Enzyme Profiles Influencing A-Hydroxytestosterone Pathways

The production of the precursor androstane-3α,17β-diol is a critical step and is influenced by a number of steroidogenic enzymes that catalyze various transformations in the steroid synthesis cascade.

The 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes plays a pivotal role in the final steps of androgen and estrogen synthesis. nih.gov These enzymes are responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org Specifically, they catalyze the reduction of androstenedione (B190577) to testosterone (B1683101). bioscientifica.com There are at least five major types of 17β-HSDs, each with distinct tissue-specific expression, substrate specificities, and regulatory mechanisms. nih.gov

For instance, type 3 17β-HSD is primarily found in the testes and is highly efficient in converting androstenedione to testosterone. bioscientifica.commedlineplus.gov In contrast, type 5 17β-HSD (also known as AKR1C3) is active in peripheral tissues and also catalyzes the formation of testosterone from androstenedione. nih.gov The activity of these enzymes directly impacts the availability of testosterone, which can then be further metabolized to dihydrotestosterone (B1667394) (DHT) and subsequently to androstane-3α,17β-diol. The expression and activity of different 17β-HSD isozymes in various tissues allow for localized control over androgen levels. nih.gov

Cytochrome P450 enzymes are a large family of monooxygenases critical for the synthesis and metabolism of steroids. nih.govnih.gov CYP17A1, in particular, is a key enzyme in androgen biosynthesis, catalyzing both 17α-hydroxylase and 17,20-lyase activities. nih.govresearchgate.net The 17α-hydroxylase activity converts pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated products, while the 17,20-lyase activity cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. researchgate.netresearchgate.net These products are essential precursors for testosterone synthesis.

The activity of CYP17A1 is modulated by factors such as the presence of cytochrome b5, which can enhance its 17,20-lyase activity. nih.gov The intricate regulation of CYP17A1 ensures a balanced production of glucocorticoids and androgens. While direct involvement of CYP11B1 with androstane-3α,17β-diol 17-sulfate is less characterized, this enzyme is known to be involved in the synthesis of glucocorticoids and can also hydroxylate androgens. bioscientifica.com

The bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase (HSD3B2) is crucial for the conversion of Δ5-steroids, such as pregnenolone, 17α-hydroxypregnenolone, and DHEA, into their corresponding Δ4-ketosteroid counterparts: progesterone, 17α-hydroxyprogesterone, and androstenedione. slu.seresearchgate.net This enzymatic step is essential for the production of all classes of steroid hormones, including androgens. Deficiencies in HSD3B2 can lead to a disruption in the normal steroidogenic pathway, affecting the production of testosterone and its metabolites. nih.gov

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-HSD, is a versatile enzyme with multiple roles in steroid metabolism. nih.govnih.gov It functions as a 17-ketosteroid reductase, converting androstenedione to testosterone. nih.gov Furthermore, AKR1C3 can reduce 5α-dihydrotestosterone (DHT) to androstane-3α,17β-diol (3α-diol). nih.gov This positions AKR1C3 as a key enzyme in the pathway leading to the formation of the direct precursor of androstane-3α,17β-diol 17-sulfate. The expression of AKR1C3 in various tissues allows for the local production of potent androgens and their metabolites. nih.govnih.gov

Table 1: Key Steroidogenic Enzymes and their Functions

| Enzyme | Function | Relevance to A-Hydroxytestosterone 17-Sulphate Pathway |

| 17β-HSDs | Interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org | Catalyze the formation of testosterone from androstenedione. nih.gov |

| CYP17A1 | Catalyzes 17α-hydroxylation and 17,20-lyase reactions. nih.govresearchgate.net | Produces DHEA and androstenedione, precursors for testosterone. researchgate.netresearchgate.net |

| HSD3B2 | Converts Δ5-steroids to Δ4-ketosteroids. slu.seresearchgate.net | Essential for the synthesis of androstenedione. |

| AKR1C3 | Acts as a 17-ketosteroid reductase and 3α-HSD. nih.gov | Converts androstenedione to testosterone and DHT to androstane-3α,17β-diol. nih.govnih.gov |

Regulation of Sulfotransferase and Sulfatase Activities

The final step in the formation of androstane-3α,17β-diol 17-sulfate is the sulfation of androstane-3α,17β-diol, a reaction catalyzed by sulfotransferases (SULTs). The reverse reaction, the hydrolysis of the sulfate (B86663) group, is carried out by steroid sulfatase (STS). The balance between these opposing activities is critical in determining the intracellular and circulating levels of sulfated steroids. nih.govnih.govbirmingham.ac.uk

The expression and activity of SULTs and STS are tightly regulated at both the transcriptional and post-translational levels.

Transcriptional Regulation:

The genes encoding SULTs and STS are subject to complex transcriptional control. For instance, the expression of the STS gene can be regulated by multiple promoters, leading to tissue-specific expression patterns. nih.gov Nuclear receptors, such as the vitamin D receptor, can also influence the transcription of SULT genes. nih.gov This provides a mechanism for cross-talk between different hormonal signaling pathways. For example, glucocorticoids have been shown to antagonize the effects of estrogens on SULT expression. nih.gov

Post-Translational Modification:

Following translation, the activity of SULTs and sulfatases can be further modulated by post-translational modifications. sigmaaldrich.com A key post-translational modification for sulfatases is the conversion of a specific cysteine residue into Cα-formylglycine (FGly) in the active site. bioscientifica.com This modification is essential for the catalytic activity of the enzyme and is carried out by the formylglycine-generating enzyme (FGE). nih.gov This process highlights a critical layer of regulation that ensures the proper functioning of sulfatases. bioscientifica.com Sulfotransferases also undergo post-translational modifications, including phosphorylation and glycosylation, which can impact their stability, subcellular localization, and enzymatic activity. nih.govnih.gov

Table 2: Regulation of Sulfotransferase and Sulfatase Activities

| Regulatory Level | Mechanism | Effect on Enzyme Activity |

| Transcriptional | Multiple promoters for the STS gene. nih.gov | Tissue-specific expression of steroid sulfatase. |

| Regulation by nuclear receptors (e.g., Vitamin D receptor). nih.gov | Induction or repression of SULT gene expression. | |

| Post-Translational | Conversion of cysteine to Cα-formylglycine in STS. bioscientifica.com | Essential for the catalytic activity of steroid sulfatase. |

| Phosphorylation and glycosylation of SULTs. nih.govnih.gov | Modulation of sulfotransferase stability and activity. |

Tissue-Specific Enzyme Expression Patterns Governing Sulphate Conjugation

The conjugation of a sulphate group to A-Hydroxytestosterone is primarily catalyzed by cytosolic sulfotransferases (SULTs). Among the various SULT isoforms, SULT2A1 , also known as dehydroepiandrosterone sulfotransferase (DHEA-ST), is the principal enzyme responsible for the sulfation of androgens and their metabolites. physiology.orgfrontiersin.orgwikipedia.org The expression of SULT2A1 is not uniform throughout the body, exhibiting distinct tissue-specific patterns that dictate the sites of this compound formation.

The highest levels of SULT2A1 expression are found in the liver and the adrenal glands . nih.govresearchgate.netuniprot.org The liver, as the primary site of drug and xenobiotic metabolism, plays a central role in the sulfation of a wide array of endogenous and exogenous compounds, including steroids. kcl.ac.uk In the adrenal glands, particularly the adrenal cortex, SULT2A1 is highly expressed and is crucial for the sulfation of newly synthesized steroid hormones. uniprot.orgnih.gov Lower levels of SULT2A1 expression are also detected in the kidney. researchgate.netuniprot.org This tissue-specific expression profile ensures that the sulfation of A-Hydroxytestosterone primarily occurs in organs central to steroid hormone metabolism and detoxification.

The expression of SULTs is also subject to developmental and sex-specific regulation, which can influence the levels of sulfated steroids at different life stages and between sexes. researchgate.net

Table 1: Tissue-Specific Expression of Human SULT2A1

| Tissue | Expression Level | Primary Function in Steroid Metabolism |

| Liver | High | Detoxification and metabolism of circulating steroids and bile acids. uniprot.orgkcl.ac.uk |

| Adrenal Gland | High | Sulfation of newly synthesized adrenal androgens. uniprot.orgnih.gov |

| Kidney | Low | Contribution to the renal clearance of steroids. researchgate.netuniprot.org |

| Small Intestine | Low | Metabolism of ingested steroids and xenobiotics. |

Allosteric Regulation and Cofactor Dependencies in this compound Metabolism

The catalytic activity of the enzymes involved in the metabolism of this compound is finely tuned by allosteric regulation and the availability of essential cofactors.

The sulfation reaction catalyzed by SULT2A1 is absolutely dependent on the presence of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . nih.gov PAPS provides the high-energy sulfate group that is transferred to the hydroxyl group of the steroid substrate. The binding of PAPS to the sulfotransferase is a critical step in the catalytic cycle. nih.govresearchgate.net Studies have shown that the interaction between SULT2A1 and PAPS synthase 2 (PAPSS2), the enzyme responsible for PAPS synthesis, can be direct, suggesting the formation of a "metabolon" to ensure efficient channeling of the cofactor to the sulfotransferase. kcl.ac.ukresearchgate.netcore.ac.uk The catalytic mechanism of SULT2A1 involves a sequential binding of PAPS and the steroid substrate. researchgate.netnih.gov

The activity of SULT2A1 can be modulated by allosteric effectors, which are molecules that bind to the enzyme at a site distinct from the active site, thereby altering its catalytic efficiency. For instance, the non-steroidal anti-inflammatory drug (NSAID) celecoxib has been identified as an allosteric modulator of SULT2A1. nih.gov It can alter the conformation of the enzyme, thereby influencing its substrate specificity and activity. nih.gov

Bile acids, which are also substrates for SULT2A1, can act as allosteric regulators. nih.govresearchgate.netnih.gov The binding of one substrate molecule can influence the binding of subsequent molecules, a phenomenon known as cooperativity. SULT2A1 often exhibits substrate inhibition, where at high substrate concentrations, the formation of non-productive enzyme-substrate complexes can lead to a decrease in the reaction rate. nih.gov This suggests the presence of secondary, lower-affinity binding sites that, when occupied, inhibit catalysis.

The transcriptional expression of SULT2A1 is also under complex regulatory control by various nuclear receptors. These include the Pregnane X Receptor (PXR), Constitutive Androstane (B1237026) Receptor (CAR), Liver X Receptor (LXR), Vitamin D Receptor (VDR), Steroidogenic Factor 1 (SF-1), and GATA-6. physiology.orgnih.govnih.govnih.gov This regulation allows the cell to adapt the levels of SULT2A1 in response to various physiological and pathological signals, such as the presence of xenobiotics or inflammatory stimuli. physiology.org

Table 2: Key Regulators and Cofactors of SULT2A1 Activity

| Molecule | Type | Role in SULT2A1 Function |

| PAPS | Cofactor | Essential donor of the sulphate group. nih.gov |

| Celecoxib | Allosteric Modulator | Alters enzyme conformation and substrate specificity. nih.gov |

| Bile Acids | Substrate/Allosteric Modulator | Can act as both substrates and regulators of enzyme activity. nih.govresearchgate.net |

| Nuclear Receptors (e.g., PXR, LXR, VDR) | Transcriptional Regulators | Control the expression level of the SULT2A1 enzyme. physiology.orgnih.govnih.gov |

Analytical Methodologies for A Hydroxytestosterone 17 Sulphate Research

Chromatographic Separation Techniques for Steroid Sulphates

Chromatographic techniques are the cornerstone of steroid analysis, providing the necessary separation of A-Hydroxytestosterone 17-Sulphate from other structurally similar steroid sulphates and unconjugated steroids. The choice between liquid and gas chromatography depends on the specific research question, the required sensitivity, and the nature of the biological sample.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a powerful tool for the direct analysis of intact steroid sulphates like this compound. This technique avoids the need for derivatization, which is often required for gas chromatography.

Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (e.g., C18 or phenyl-hexyl) and a polar mobile phase. The separation of steroid sulphates can be challenging due to their high polarity. However, the addition of ion-pairing reagents or the use of specific column chemistries can significantly improve retention and resolution. endocrine-abstracts.org For instance, a method for separating various steroid 3-sulphates was developed using a reversed-phase system with ammonium (B1175870) sulphate in the mobile phase to enhance the retention of the sulphated compounds. endocrine-abstracts.org

Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A UPLC-MS method has been developed for the determination of testosterone-hydroxylated metabolites in human urine, demonstrating the capability of these systems to separate closely related steroid structures. nih.gov Although this method focused on unconjugated metabolites, the chromatographic principles are applicable to their sulphated counterparts.

A typical HPLC setup for the analysis of hydroxylated testosterone (B1683101) metabolites might involve a C18 column with a gradient elution using a mixture of water, acetonitrile (B52724), and tetrahydrofuran. nih.gov The detection is often performed using UV absorbance, but for higher sensitivity and specificity, coupling to a mass spectrometer is preferred. nih.govnih.gov

Table 1: Example HPLC Parameters for the Separation of Hydroxylated Testosterone Metabolites

| Parameter | Value |

| Column | Hypersil BDS C18 (10 cm x 0.46 cm) nih.gov |

| Mobile Phase A | Tetrahydrofuran-acetonitrile-water (10:10:80, v/v/v) nih.gov |

| Mobile Phase B | Tetrahydrofuran-acetonitrile-water (14:14:72, v/v/v) nih.gov |

| Flow Rate | 1.25 ml/min nih.gov |

| Gradient | Linear gradient from 100% A to 100% B over 10 min nih.gov |

| Detection | UV at 240 nm sigmaaldrich.comsigmaaldrich.com |

This table presents a generalized example based on published methods for hydroxylated testosterone metabolites and may require optimization for this compound.

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. However, steroids, particularly in their sulphated form, are non-volatile. Therefore, analysis by GC requires a two-step process: deconjugation (hydrolysis) of the sulphate group followed by derivatization of the resulting free steroid to increase its volatility and thermal stability. restek.com

Hydrolysis can be achieved either enzymatically, using sulfatases, or chemically through solvolysis. restek.com Enzymatic hydrolysis can be specific, but may be incomplete, while chemical methods are often more robust but can sometimes lead to the formation of artifacts.

Following hydrolysis, the resulting A-Hydroxytestosterone must be derivatized. Silylation is the most common derivatization technique for steroids, converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov This process makes the steroid more volatile and improves its chromatographic behavior on GC columns. restek.comrestek.com

An alternative approach that has gained interest is the direct analysis of non-hydrolyzed sulphated steroids by GC-MS. nih.gov In this method, the sulphated steroid is injected directly into the hot GC injection port, where it undergoes thermal degradation, cleaving the sulphate group. While this avoids the need for a separate hydrolysis step, it can lead to the formation of multiple degradation products and requires careful optimization and validation.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Steroids

| Derivatization Reagent | Abbreviation | Target Functional Groups |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Keto (enolizable) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Keto (enolizable) |

| Trimethylchlorosilane | TMCS | Catalyst for silylation |

| Trimethylsilylimidazole | TMSI | Hydroxyl |

| Methoxylamine HCl | Keto |

This table lists common derivatization agents and is not exhaustive. The choice of reagent depends on the specific steroid and the desired derivative.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the gold standard for the detection and quantification of steroids due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a powerful platform for steroidomics research.

LC-MS/MS is the most widely used technique for the quantitative analysis of intact steroid sulphates, including this compound. uni-giessen.de The direct analysis of the intact sulphate conjugate eliminates the need for hydrolysis and derivatization, simplifying sample preparation and reducing the potential for analytical variability. researchgate.net

For the analysis of steroid sulphates, electrospray ionization (ESI) in the negative ion mode is typically employed, as the sulphate group readily loses a proton to form a negatively charged ion [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, where the precursor ion (the deprotonated molecule) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the accurate quantification of the target analyte even in complex biological matrices. uni-giessen.denih.gov

A comprehensive LC-MS/MS method for the simultaneous quantification of 11 intact steroid sulphates in human serum has been developed, demonstrating the power of this technique for steroid profiling. nih.gov This method utilized a triple quadrupole mass spectrometer and achieved limits of quantification in the low ng/mL range. nih.gov Although this compound was not included in this specific panel, the methodology is directly applicable. The development of such methods requires careful optimization of chromatographic separation to resolve isobaric interferences (compounds with the same mass but different structures). nih.gov

Table 3: Example LC-MS/MS Parameters for the Analysis of Androgen Sulphates

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) nih.gov |

| Mass Spectrometer | Triple Quadrupole nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion | [M-H]⁻ |

| Typical Product Ion | [HSO₄]⁻ (m/z 97) or [SO₃]⁻ (m/z 80) |

| Column | Phenyl-X documentsdelivered.com or C18 uni-giessen.de |

| Mobile Phase | Acetonitrile/Methanol (B129727) and water with ammonium acetate (B1210297) documentsdelivered.com |

This table provides a general overview of LC-MS/MS parameters for androgen sulphates. Specific transitions and conditions would need to be optimized for this compound.

GC-MS/MS and high-resolution mass spectrometry (GC-HRMS) are powerful tools for the comprehensive metabolic profiling of steroids. wikipedia.org These techniques offer excellent chromatographic resolution and provide detailed structural information from the mass spectra. As mentioned previously, GC-based methods typically require hydrolysis and derivatization of the steroid sulphates. sigmaaldrich.com

GC-MS/MS provides enhanced specificity compared to single-stage GC-MS by monitoring specific fragmentation patterns of the derivatized steroid. This is particularly useful for distinguishing between isomeric compounds. GC-HRMS provides highly accurate mass measurements, which can aid in the identification of unknown metabolites and confirm the elemental composition of known compounds.

A study on the metabolic profile of testosterone in Daphnia magna demonstrated the use of GC-MS to identify and quantify various hydroxylated and oxido-reduced derivatives after exposure to certain chemicals. nih.gov While this study focused on a different biological system and unconjugated metabolites, the analytical principles of using GC-MS for metabolic profiling are broadly applicable to human studies involving this compound after appropriate sample preparation.

Development and Validation of Research Assays for this compound and its Related Metabolites

The analysis of this compound, a sulfated and hydroxylated metabolite of testosterone, necessitates highly sensitive and specific analytical methods. The development and validation of these assays are critical for obtaining reliable data in research settings. The primary methodologies employed are chromatography-based, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the gold standard for the analysis of steroid hormones and their metabolites due to its high specificity, sensitivity, and capability for multiplexing. nih.govnih.gov The development of an LC-MS/MS method for this compound and its related metabolites involves several key steps:

Sample Preparation: Biological matrices such as urine and serum are complex, requiring extensive sample preparation to remove interfering substances. sigmaaldrich.com For sulfated steroids, this can involve a direct analysis of the intact conjugate or an indirect analysis following a hydrolysis step to cleave the sulfate (B86663) group. nih.govfrontiersin.org Direct analysis is often preferred to avoid potential issues with incomplete hydrolysis or the formation of artifacts. Solid-phase extraction (SPE) is a common technique used to clean up and concentrate the analytes from the sample matrix. unitedchem.com

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is frequently used to separate the target analytes from other closely related steroid isomers. nih.govannlabmed.org Reversed-phase columns, such as C18, are typically employed with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile to achieve optimal separation. oup.comlongdom.org

Mass Spectrometric Detection: Tandem mass spectrometry, often with an electrospray ionization (ESI) source, is used for detection. nih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Validation of LC-MS/MS Assays:

A developed LC-MS/MS method must be rigorously validated to ensure its reliability. nih.govlongdom.org Validation parameters, as recommended by guidelines from organizations like the International Council for Harmonisation (ICH), typically include: longdom.org

Linearity and Range: The range of concentrations over which the assay is accurate and precise. longdom.org For testosterone metabolites, calibration curves often show consistent linearity over a wide range of concentrations. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the measurements. longdom.org Inter-assay coefficients of variation (CVs) for testosterone and its metabolites are often in the range of 4-8%. nih.govmayocliniclabs.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov Sensitive LC-MS/MS methods can achieve LOQs in the low picomolar to nanomolar range for steroid metabolites. nih.govannlabmed.org

Specificity and Selectivity: The ability of the method to measure the analyte of interest without interference from other compounds in the sample. nih.gov

Recovery and Matrix Effects: Recovery assesses the efficiency of the extraction process, while matrix effects evaluate the influence of the biological matrix on the ionization of the analyte. nih.gov

Table 1: Example Validation Parameters for LC-MS/MS Analysis of Testosterone and its Metabolites

| Analyte | Matrix | Linearity Range (nmol/L) | Inter-assay CV (%) | LOD (nmol/L) | Reference |

|---|---|---|---|---|---|

| Testosterone | Serum | 0.2 - 100 | 4.2 - 7.6 | 0.05 | nih.gov |

| Testosterone | Serum | 0.03 - 180.84 | < 10 | 0.03 | annlabmed.org |

| Hydroxylated Testosterone Metabolites | Microsomes | 0.5 - 5 nmol/mL | < 3 (within-day) | 0.003 - 0.014 nmol/mL | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of steroid metabolites. However, it typically requires a derivatization step to increase the volatility and thermal stability of the analytes. mdpi.com This can be a laborious process and may introduce variability. nih.gov For sulfated steroids, a hydrolysis step is necessary prior to derivatization. mdpi.com Despite these drawbacks, GC-MS can provide excellent chromatographic resolution and is a well-established method in steroid analysis. nih.gov

Application of Isotope Labeling and Tracer Studies in Metabolic Pathway Elucidation

Isotope labeling and tracer studies are indispensable tools for elucidating the metabolic pathways of endogenous compounds like this compound. These studies involve the use of molecules in which one or more atoms have been replaced by an isotope.

Stable Isotope Labeled Internal Standards:

In quantitative analysis, stable isotope-labeled (SIL) versions of the analyte of interest are widely used as internal standards. sigmaaldrich.com For example, testosterone labeled with carbon-13 (¹³C) or deuterium (B1214612) (²H) can be added to a sample at a known concentration at the beginning of the sample preparation process. sigmaaldrich.comnih.gov Because the SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same losses during extraction and the same ionization response in the mass spectrometer. sigmaaldrich.com By measuring the ratio of the signal from the analyte to the signal from the SIL internal standard, a highly accurate and precise quantification can be achieved. nih.gov

The use of SIL internal standards offers several advantages:

Correction for sample loss during preparation and extraction. sigmaaldrich.com

Minimization of variations due to mass detector fluctuations. sigmaaldrich.com

Improved selectivity due to the mass difference between the analyte and the internal standard. sigmaaldrich.com

Tracer Studies for Metabolic Pathway Elucidation:

Tracer studies utilize isotopically labeled precursors to track the transformation of a compound through a metabolic pathway. nih.gov For instance, by administering labeled testosterone, researchers can identify its various metabolites, including hydroxylated and sulfated forms, by detecting the isotopic label in downstream products. ebi.ac.uk

These studies are crucial for:

Discovering Novel Metabolites: Untargeted metabolomics studies using stable isotope labeling can help identify previously unknown metabolites. nih.gov

Delineating Metabolic Pathways: By tracking the flow of the isotopic label, the sequence of enzymatic reactions in a pathway can be determined. nih.gov For example, it can be ascertained whether hydroxylation occurs before or after sulfation in the formation of this compound.

Investigating Metabolic Flux: Isotope labeling provides information about the rate of metabolic reactions, which cannot be obtained from label-free studies. ebi.ac.uk

A study on the metabolism of 4-hydroxytestosterone (B1222710) involved the oral administration of the compound to volunteers and subsequent analysis of urine samples by GC-MS to identify phase I and phase II metabolites, including glucuronidated and sulfated products. nih.gov Similarly, studies on the metabolism of testosterone have used labeled precursors to characterize the formation of various hydroxylated metabolites by cytochrome P450 enzymes. ebi.ac.uk

Comparative Biochemical Analysis of A Hydroxytestosterone 17 Sulphate

Structural and Functional Comparison with Unsulfated Hydroxytestosterones

The addition of a sulfate (B86663) group at the C17 position significantly alters the physicochemical properties and biological functions of an androstane (B1237026) steroid like androsterone (B159326).

Structural Comparison:

The primary structural difference between Androsterone 17-Sulphate and its unsulfated precursor, androsterone, is the presence of a bulky, negatively charged sulfate moiety (SO₄²⁻). This addition increases the molecule's polarity and water solubility. While androsterone is a relatively lipophilic molecule, its sulfated conjugate is more hydrophilic, which impacts its transport in aqueous environments like the bloodstream.

Functional Comparison:

Sulfation is a key step in steroid metabolism, often leading to inactivation and facilitating excretion. However, sulfated steroids can also act as a circulating reservoir, from which the active, unsulfated steroid can be regenerated in target tissues by the action of sulfatases. nih.govcas.cz

For some neuroactive steroids, sulfation can reverse their modulatory effects on neurotransmitter receptors. nih.gov For example, while some unsulfated steroids positively modulate GABA-A receptors, their sulfated counterparts can be inhibitory. nih.gov

Table 1: Structural and Functional Comparison

| Feature | Unsulfated Androsterone | Androsterone 17-Sulphate |

|---|---|---|

| Structure | Lipophilic C19 steroid | Hydrophilic due to sulfate group |

| Solubility | Low water solubility | High water solubility |

| Biological Activity | Weak androgenic activity wikipedia.org | Generally considered inactive, but can be a precursor to active androgens nih.gov |

| Primary Role | Metabolite of testosterone (B1683101) and DHT wikipedia.org | Facilitates excretion; acts as a circulating reservoir nih.gov |

Relationships with Other Sulphated Androgens and Steroid Conjugates

Androsterone 17-Sulphate is part of a complex network of sulfated steroids that play crucial roles in human physiology.

Dehydroepiandrosterone (B1670201) Sulfate (DHEAS) and its Metabolic Connections

Dehydroepiandrosterone sulfate (DHEAS) is one of the most abundant circulating steroid hormones in humans and serves as a major precursor for the synthesis of androgens and estrogens in peripheral tissues. researchgate.netmdpi.com The metabolic relationship between DHEAS and Androsterone 17-Sulphate is primarily through the conversion of DHEA to androsterone. DHEAS can be hydrolyzed to DHEA, which is then metabolized to androstenedione (B190577) and subsequently to androsterone. nih.govresearchgate.net Androsterone can then be sulfated to form Androsterone 17-Sulphate. Studies have shown that DHEA is a significant precursor to circulating androsterone sulfate. nih.gov

Human platelets have been shown to take up DHEAS and convert it to active DHEA, which can then be further metabolized to androgens like androstenedione and testosterone. nih.govcas.cz

Pregnenolone (B344588) Sulfate and 17α-Hydroxypregnenolone Sulfate in Steroidogenesis

Pregnenolone and its 17α-hydroxylated form are early precursors in the steroidogenic pathway. wikipedia.org Their sulfated forms, Pregnenolone Sulfate and 17α-Hydroxypregnenolone Sulfate, are also important components of the steroid metabolome.

Pregnenolone is the initial product of cholesterol metabolism in steroidogenic tissues. nih.gov It can be hydroxylated at the 17α position by the enzyme CYP17A1 to form 17α-hydroxypregnenolone. wikipedia.org Both pregnenolone and 17α-hydroxypregnenolone can be sulfated. These sulfated steroids can act as neuroprotective agents and modulators of neurotransmitter receptors. nih.gov For instance, pregnenolone sulfate has been shown to enhance mental activity by stimulating certain N-methyl-D-aspartate receptors (NMDAR). nih.gov

The synthesis of these early sulfated steroids is stimulated by adrenocorticotropic hormone (ACTH) in the adrenal gland. nih.gov

Biochemical Distinctions and Similarities within the Broader C19 Steroid Metabolome

The C19 steroid metabolome encompasses a wide range of androgens and their metabolites, which can be broadly categorized based on their structure and function.

Key Distinctions and Similarities:

Androgenicity: C19 steroids vary greatly in their androgenic potency. Testosterone and dihydrotestosterone (B1667394) (DHT) are potent androgens, while their precursors and metabolites, like DHEA and androsterone, are considered weak androgens. wikipedia.orgnih.gov

Metabolic Pathways: The classic androgen biosynthesis pathway involves the conversion of pregnenolone to DHEA, which is then metabolized to more potent androgens. nih.gov

Sulfation: A significant portion of the C19 steroid metabolome exists in a sulfated form. Sulfation generally increases water solubility and facilitates excretion, but also creates a pool of circulating precursors that can be reactivated in target tissues. nih.gov

17-Oxosteroids vs. 17β-Hydroxysteroids: C19 steroids can be classified as 17-oxosteroids (like androstenedione and androsterone) or 17β-hydroxysteroids (like testosterone and dihydrotestosterone). nih.gov The interconversion between these forms is a key regulatory step in androgen action.

Table 2: Key C19 Steroids and their Characteristics

| Steroid | Class | Androgenic Potency | Primary Function |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | 17-oxosteroid | Weak | Precursor for androgens and estrogens mdpi.com |

| Androstenedione | 17-oxosteroid | Weak | Intermediate in testosterone synthesis nih.gov |

| Testosterone | 17β-hydroxysteroid | Potent | Primary male sex hormone |

| Dihydrotestosterone (DHT) | 17β-hydroxysteroid | Very Potent | Development of male secondary sexual characteristics |

| Androsterone | 17-oxosteroid | Weak | Metabolite of testosterone and DHT wikipedia.org |

| Epiandrosterone | 17-oxosteroid | Weak | Metabolite of testosterone and DHT wikipedia.org |

Interplay of 11-Oxygenated Androgens with Androsterone 17-Sulphate Pathways

Recent research has highlighted the importance of a class of androgens known as 11-oxygenated androgens. These steroids, which possess an oxygen function at the C11 position, are primarily of adrenal origin. nih.gov

The main 11-oxygenated androgens include 11β-hydroxyandrostenedione (11OHA4), 11-ketoandrostenedione (11KA4), 11β-hydroxytestosterone (11OHT), and 11-ketotestosterone (B164220) (11KT). nih.gov Of these, 11KT is a potent androgen with bioactivity comparable to testosterone. escholarship.org

Future Directions in A Hydroxytestosterone 17 Sulphate Research

Elucidation of Novel Biosynthetic Enzymes and Metabolic Pathways

The formation of A-Hydroxytestosterone 17-Sulphate involves a two-step process: hydroxylation of testosterone (B1683101) to A-Hydroxytestosterone, followed by sulfation. While the general enzymatic reactions are understood, the specific enzymes and the intricacies of the metabolic pathways remain areas ripe for exploration.

Future research will likely focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for the initial hydroxylation of testosterone at the alpha position. While various CYP isoforms are known to hydroxylate steroids, pinpointing the key players in A-Hydroxytestosterone formation is a critical next step. nih.gov Subsequently, the sulfation of A-Hydroxytestosterone at the 17β-hydroxyl group is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Identifying the specific SULT isoforms with the highest affinity for A-Hydroxytestosterone will be crucial. Steroid sulfotransferases, such as SULT2A1, are known to sulfate (B86663) a variety of steroids, and their role in the biosynthesis of this compound warrants detailed investigation. bioscientifica.com

The metabolic fate of this compound is another key area of future inquiry. The reverse reaction, desulfation, is catalyzed by steroid sulfatase (STS), an enzyme that hydrolyzes steroid sulfates to their unconjugated, and often biologically active, forms. nih.govresearchgate.net Investigating the susceptibility of this compound to STS-mediated hydrolysis will be essential to understand its potential to act as a precursor for the active androgen, A-Hydroxytestosterone, within target tissues. nih.gov

Table 1: Key Enzymes in the Potential Metabolism of this compound

| Enzyme Family | Specific Enzyme (Hypothesized) | Function |

| Cytochrome P450 | Various CYP Isoforms | Hydroxylation of Testosterone |

| Sulfotransferases | SULT2A1, other SULTs | Sulfation of A-Hydroxytestosterone |

| Steroid Sulfatase | STS | Desulfation of this compound |

Advanced Structural and Functional Characterization of Receptor and Enzyme Interactions

The biological activity of steroids is mediated through their interaction with specific nuclear receptors. Sulfation is generally considered a mechanism of inactivation, rendering the steroid more water-soluble and reducing its affinity for receptors. youtube.com A primary focus of future research will be to definitively characterize the binding affinity of this compound for the androgen receptor (AR). It is hypothesized that the bulky, negatively charged sulfate group at the 17-position will significantly hinder or prevent binding to the AR's ligand-binding domain. nih.gov

Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to visualize the interaction (or lack thereof) between this compound and the AR. These studies would provide definitive evidence of its inactivity as a direct androgen.

Furthermore, the interactions between this compound and the enzymes involved in its metabolism (SULTs and STS) require detailed characterization. Understanding the structural basis of substrate recognition and catalysis by these enzymes will be crucial for developing specific inhibitors or modulators of its metabolic pathways.

Development of Enhanced Analytical Techniques for Comprehensive Steroid Profiling

The accurate and sensitive detection of steroid sulfates is fundamental to understanding their physiological roles. Future research will necessitate the development and refinement of analytical methods for the comprehensive profiling of steroid metabolomes, including this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of multiple steroids and their conjugates. researchgate.netepa.gov Future efforts will likely focus on optimizing LC-MS/MS methods to enhance the sensitivity and specificity for this compound in various biological matrices such as plasma, urine, and tissue samples. researchgate.netunitedchem.com This includes the development of specific internal standards for accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for steroid profiling, though it often requires deconjugation and derivatization steps for sulfated steroids. mdpi.com Innovations in sample preparation and derivatization protocols could improve the utility of GC-MS for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for Steroid Sulfate Analysis

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High specificity and sensitivity, can analyze intact conjugates. researchgate.netepa.gov | Can be complex to develop and validate methods. |

| GC-MS | High chromatographic resolution. | Requires derivatization and hydrolysis of sulfates. mdpi.com |

Application of In Vitro and Ex Vivo Model Systems for Studying this compound Dynamics

To investigate the biosynthesis, metabolism, and potential effects of this compound in a controlled environment, various in vitro and ex vivo model systems will be indispensable.

In Vitro Models:

Cell Lines: Human cell lines, such as the choriocarcinoma cell line JEG-3 and the breast cancer cell line MCF-7, have been used to study steroid sulfatase activity. nih.gov Similarly, cell lines expressing specific CYP and SULT enzymes can be utilized to investigate the biosynthesis of this compound. The human breast cancer cell line ZR-75-1, which expresses 17β-hydroxysteroid dehydrogenase, could be a valuable model for studying the interplay between hydroxysteroid dehydrogenases and sulfotransferases. nih.gov

Subcellular Fractions: The use of liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, provides a robust system for studying phase II sulfation of steroids in vitro. anu.edu.au This model can be adapted to investigate the sulfation of A-Hydroxytestosterone.

Ex Vivo Models:

Tissue Explants: The use of human tissue explants, such as adipose tissue or skin, allows for the study of steroid metabolism in a more physiologically relevant context, preserving the cellular architecture and local signaling pathways. nih.govmdpi.com These models could be used to investigate the local production and metabolism of this compound in peripheral tissues.

By leveraging these advanced research directions, the scientific community can significantly enhance our understanding of this compound, moving it from a relatively obscure metabolite to a well-characterized component of the human steroid metabolome.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

- Answer : Synthesize analogs with variations in the sulfate group (e.g., 17-phosphate, 17-acetate) and test their bioactivity in receptor-binding assays. Use comparative molecular field analysis (CoMFA) to correlate structural features with activity. Publish synthetic routes and characterization data in supplementary materials for peer validation .

Methodological Notes

- Data Presentation : Include raw data tables in appendices, with processed data (e.g., normalized LC-MS peak areas) in the main text. Use error bars in graphs to represent standard deviations .

- Reproducibility : Document instrument settings (e.g., NMR pulse sequences, LC gradient profiles) and software versions (e.g., AutoDock Vina 1.2.0) .

- Ethical Compliance : For human studies, reference institutional review board (IRB) protocols and CONSORT-EHEALTH standards for subgroup analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.